(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide
Description
This compound is a thiazolidinone derivative featuring a benzo[d][1,3]dioxol (methylenedioxybenzene) substituent at the 5-position of the thiazolidinone ring and a propanamide linkage to an N-phenyl group. The thiazolidinone core, a five-membered heterocyclic ring containing sulfur and nitrogen, is modified with a thioxo (C=S) group at position 2 and a ketone (C=O) at position 2. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereoelectronic properties and biological interactions . Such compounds are often explored for anticonvulsant, anti-inflammatory, or anticancer activities due to their ability to modulate ion channels or enzyme targets like carbonic anhydrase .
Properties
IUPAC Name |
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c23-18(21-14-4-2-1-3-5-14)8-9-22-19(24)17(28-20(22)27)11-13-6-7-15-16(10-13)26-12-25-15/h1-7,10-11H,8-9,12H2,(H,21,23)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQMOSGDVMBARO-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with thiosemicarbazide to form the thioxothiazolidinone core. This intermediate is then reacted with N-phenylpropanamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid to facilitate the condensation reactions .
Chemical Reactions Analysis
2.1. Nucleophilic Substitution at the Thioxo Group
The C=S group undergoes nucleophilic displacement with amines or thiols:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylenediamine | EtOH, reflux, 6–8 h | Thiazolo[3,2-a]pyrimidine analog | 72% | |
| Benzyl mercaptan | DMF, K₂CO₃, 60°C, 4 h | Disulfide derivative | 65% |
Example : Reaction with ethylenediamine forms fused thiazolo-pyrimidine systems via C=S substitution and intramolecular cyclization .
2.2. Hydrolysis of the 4-Oxo Group
The C4=O group is susceptible to alkaline hydrolysis, yielding carboxylic acid derivatives:
-
Product : 3-(5-(benzodioxolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid.
3.1. Michael Additions
The conjugated enone system undergoes Michael additions with nucleophiles (e.g., amines, thiols):
| Nucleophile | Conditions | Product | Selectivity (Z/E) | Source |
|---|---|---|---|---|
| Piperidine | EtOH, RT, 2 h | Adduct with piperidine at C5 | 85% Z | |
| Thiourea | AcOH, reflux, 4 h | Thiazolidine-spiro derivative | 78% |
Note : Stereoselectivity is influenced by the bulky benzodioxole group, favoring the Z-configuration .
3.2. Diels-Alder Reactions
The α,β-unsaturated carbonyl acts as a dienophile in cycloadditions:
-
Diene : 1,3-Butadiene derivatives.
-
Conditions : Toluene, 110°C, 12 h.
4.1. Electrophilic Aromatic Substitution
The benzodioxole ring undergoes nitration and halogenation:
| Reagent | Conditions | Position | Product Application | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | Para to O | Nitro derivative for SAR | |
| Br₂/FeBr₃ | DCM, RT, 2 h | Meta to O | Brominated analog |
SAR Insight : Electron-withdrawing groups (e.g., NO₂) at the para position enhance antitumor activity .
5.1. Hydrolysis to Carboxylic Acid
-
Conditions : 6M HCl, reflux, 8 h.
-
Product : 3-(5-(benzodioxolylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid .
5.2. N-Alkylation/Acylation
-
Reagents : Alkyl halides or acyl chlorides.
-
Conditions : K₂CO₃, DMF, 60°C.
-
Example : Reaction with acetyl chloride yields N-acetylpropanamide derivatives .
Biological Activity and Derivatization
Derivatives of this compound show COX-2 inhibitory activity (IC₅₀ = 0.8–1.2 μM) and antitumor effects (GI₅₀ = 2.5–4.0 μM against MCF-7 cells) . Key structural modifications for enhanced activity include:
-
Introduction of electron-withdrawing groups on the benzodioxole ring .
-
Substitution at the thioxo group with morpholine or piperazine .
Spectroscopic Characterization
Stability and Degradation
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds similar to (Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide exhibit significant antibacterial properties. Specifically, it has been shown to inhibit Mur ligases such as MurD and MurE, which are critical in bacterial cell wall synthesis. This inhibition suggests a mechanism that could be leveraged for developing new antibacterial agents against resistant strains of bacteria .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In studies examining thiazolidinone derivatives, it was found that specific structural features are essential for enhancing the anti-inflammatory activity. For example, derivatives displaying high selectivity towards cyclooxygenase enzymes (COX-1 and COX-2) demonstrated substantial analgesic effects and reduced edema in experimental models . The structure-activity relationship (SAR) analysis highlighted that modifications to the thiazolidinone core could optimize these effects.
Anticancer Potential
Recent studies have explored the anticancer potential of thiazolidinone derivatives, including this compound. These compounds were evaluated against various cancer cell lines such as gastric cancer (AGS), human colon cancer (DLD-1), and breast cancer (MCF-7 and MDA-MB-231). The results indicated that these compounds could induce apoptosis through mechanisms involving mitochondrial membrane potential disruption and caspase activation, suggesting their role as potential chemotherapeutic agents .
Case Studies
- Antibacterial Efficacy : A study demonstrated that thiazolidinone derivatives inhibited bacterial growth effectively in vitro. The compound's structure allowed it to interact with bacterial enzymes crucial for cell wall synthesis, leading to cell lysis and death .
- Anti-inflammatory Mechanism : In a controlled experiment using animal models, derivatives similar to the compound showed a marked reduction in inflammation markers when compared to standard anti-inflammatory drugs like diclofenac. This established a promising pathway for developing new anti-inflammatory medications .
- Cancer Cell Line Studies : In vitro assays revealed that the compound significantly inhibited the proliferation of various cancer cell lines. The mechanism involved the induction of apoptosis and modulation of key signaling pathways associated with cancer progression .
Mechanism of Action
The mechanism of action of (Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it induces apoptosis by activating caspases and promoting DNA fragmentation. The benzo[d][1,3]dioxole moiety is believed to interact with DNA, leading to the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Moiety
- Main Compound: Benzo[d][1,3]dioxol-5-yl group. Synthesis: Likely involves condensation of 4-oxo-2-thioxothiazolidine-3-propanoic acid derivatives with benzodioxol-substituted aldehydes, followed by carbodiimide-mediated coupling to aniline (analogous to methods in ).
- Analog 1 : Thiophen-2-ylmethylene (CAS 314751-71-8)
- Analog 2: 4-Methylbenzylidene (CAS 299952-76-4) Synthesis: Uses 4-methylbenzaldehyde.
- Analog 3 : 3-Methoxy-4-propoxybenzylidene (CAS 302549-32-2)
Amide Group Modifications
- Main Compound : N-phenylpropanamide.
- Analog 5 : N-(3-hydroxyphenyl)propanamide (CAS 304674-59-7)
Pharmacological and Physicochemical Properties
Table 1: Comparative Physicochemical Data
Biological Activity
(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is a compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Antioxidant Activity
Research indicates that derivatives of thiazolidinediones exhibit significant antioxidant properties. The compound this compound has shown promising results in scavenging free radicals and reducing oxidative stress in vitro. For instance, one study reported an IC50 value comparable to standard antioxidants like ascorbic acid .
Anticancer Activity
Several studies have explored the anticancer potential of thiazolidinedione derivatives. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 1.9 |
| HepG2 (liver) | 5.4 |
| HT-29 (colon) | 6.5 |
These results suggest that the compound may interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of pro-inflammatory cytokines like IL-6 and TNF-α .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against several pathogens. Results indicated moderate activity against certain bacterial strains, although further optimization may be required to enhance efficacy .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cell signaling pathways associated with cancer progression.
- Modulation of Cytokine Release : It appears to regulate the release of inflammatory cytokines, which can influence tumor microenvironments.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antioxidant and Anticancer Evaluation
A study conducted on a series of thiazolidinedione derivatives including our compound demonstrated significant antioxidant properties alongside potent anticancer activity against various cell lines. The study highlighted that structural modifications could enhance both antioxidant and anticancer effects .
Study 2: In Vivo Assessment
In vivo studies using animal models have shown that the compound can significantly reduce tumor size when administered at specific dosages, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide?
- Methodology : A common approach involves condensation reactions between thiazolidinone precursors and aromatic aldehydes. For example, benzo[d][1,3]dioxol-5-ylmethylene derivatives can be synthesized via Knoevenagel condensation under mild acidic or basic conditions . Chloroform or dichloromethane solvents with triethylamine as a base are typical for acyl chloride couplings, as seen in similar thiazolidinone syntheses . Purification often involves NaHCO₃ washes and vacuum evaporation .
Q. How can the stereochemical configuration (Z/E) of the methylene group be confirmed?
- Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for distinguishing Z/E isomers. For instance, NOE correlations between the methylene proton and adjacent aromatic protons confirm spatial proximity in the Z-configuration . X-ray crystallography provides definitive proof, as demonstrated for structurally analogous (Z)-5-benzylidene-2-thioxothiazolidinones .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm), thioxo groups (δ ~170 ppm), and amide carbonyls (δ ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C₂₀H₁₅N₂O₃S₂: 403.05 g/mol).
- FTIR : Peaks at ~1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S), and 740 cm⁻¹ (benzodioxole) .
Q. What in vitro assays are suitable for preliminary biological evaluation (e.g., anticonvulsant or kinase inhibition)?
- Methodology :
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
- Kinase inhibition : Fluorescence-based assays using recombinant enzymes (e.g., EGFR or CDK2) with ATP-competitive binding studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to control regioselectivity during thiazolidinone ring formation?
- Methodology : Computational modeling (DFT or molecular dynamics) predicts favorable transition states for cyclization. For example, substituent effects on the benzo[d][1,3]dioxole ring influence electron density, directing nucleophilic attack at the 5-position . Experimental validation via kinetic studies under varying temperatures (25–60°C) and solvent polarities (DMF vs. THF) is recommended .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Docking vs. activity mismatches : Re-evaluate ligand-protein binding using flexible docking algorithms (e.g., AutoDock Vina) and incorporate solvation effects .
- False negatives/positives : Validate with isothermal titration calorimetry (ITC) to measure binding affinities directly .
Q. How do structural modifications (e.g., substituents on the benzodioxole or phenylamide) affect pharmacological selectivity?
- Methodology :
- SAR studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzodioxole ring. Assess changes in IC₅₀ values against kinase panels .
- Crystallographic analysis : Compare ligand-enzyme co-crystal structures to identify critical hydrogen bonds or steric clashes .
Q. What experimental designs minimize byproduct formation during multi-step synthesis?
- Methodology :
- Process analytical technology (PAT) : Use inline FTIR or HPLC to monitor intermediate stability .
- Design of experiments (DoE) : Apply factorial designs to optimize variables like stoichiometry (1.0–1.2 eq. acyl chloride) and reaction time (12–24 h) .
Q. How can polymorphic forms of the compound impact bioavailability, and how are they characterized?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
